molecular formula C13H13N3O2 B2825620 6-ethoxy-N-phenylpyrimidine-4-carboxamide CAS No. 2034249-17-5

6-ethoxy-N-phenylpyrimidine-4-carboxamide

Cat. No.: B2825620
CAS No.: 2034249-17-5
M. Wt: 243.266
InChI Key: WIFPZYGXRVXORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-N-phenylpyrimidine-4-carboxamide (CAS 2034579-85-4) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol. This pyrimidine carboxamide derivative is provided for research use only and is not intended for diagnostic or therapeutic applications. Compounds based on the 6-dialkylaminopyrimidine carboxamide scaffold have been identified as a hit series with antitubercular activity through phenotypic whole-cell high-throughput screening. This series demonstrates activity against clinical Mycobacterium tuberculosis strains and shows no cross-resistance to conventional antituberculosis drugs, suggesting a novel mechanism of action that is distinct from current treatments . The compound features a topological polar surface area of 55.3 Ų . Researchers can utilize this molecule in various investigative applications, particularly in the development of novel anti-infective agents and related biological studies.

Properties

IUPAC Name

6-ethoxy-N-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPZYGXRVXORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethoxy-N-phenylpyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with phenylamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-ethoxy-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the ethoxy or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to (4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone may exhibit significant anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival.

Case Study:
A study investigated the effects of piperazine derivatives on various cancer cell lines. The results demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

2. Neuropharmacological Effects
The compound may also be explored for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.

Case Study:
Research has shown that piperazine derivatives can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as depression and anxiety. In vitro studies indicated that these compounds could enhance serotonin receptor activity .

Drug Development

1. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can lead to the development of more potent derivatives. SAR studies focus on modifying specific functional groups to enhance therapeutic efficacy while minimizing side effects.

ModificationExpected Effect
Altering the sulfonyl groupImproved solubility and bioavailability
Modifying the piperazine ringEnhanced receptor affinity

2. Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters will aid in optimizing dosing regimens for clinical applications.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share core pyrimidine or heterocyclic frameworks with 6-ethoxy-N-phenylpyrimidine-4-carboxamide, differing in substituents and functional groups:

Compound Name Core Structure Key Substituents
This compound (Target) Pyrimidine 6-ethoxy, 4-(N-phenylcarboxamide)
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Pyrimidine 6-(4-ethylphenoxy), 4-(N-4-fluorobenzyl-piperidinecarboxamide)
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine 6-carboxamide (N-dimethylaminoethyl), 4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)

Key Observations :

  • Heterocyclic Variations: The thienopyrimidine core in introduces sulfur, which may alter electronic properties and binding kinetics compared to the pyrimidine-only scaffold of the target.
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~257.3 g/mol (calculated) 505.6 g/mol (reported) ~529.6 g/mol (calculated)
LogP (Predicted) ~2.8 ~4.2 (due to fluorobenzyl and ethylphenoxy) ~3.1 (tetrahydro-2H-pyran-4-yloxy enhances polarity)
Hydrogen Bond Donors/Acceptors 1/3 1/6 2/7

Analysis :

  • The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than , which has higher hydrophobicity.
  • Compound ’s thienopyrimidine core and polar tetrahydro-2H-pyran-4-yloxy group may improve aqueous solubility compared to the target’s ethoxy group.
Pharmacological Activity (Inferred from Analogues)
  • Kinase Inhibition : Pyrimidine carboxamides like are reported to inhibit kinases (e.g., JAK2/STAT5) via hinge-region binding. The target’s phenylcarboxamide may mimic this interaction but with reduced potency due to the absence of fluorobenzyl substituents .
  • Selectivity: The dimethylaminoethyl group in may enhance selectivity for specific kinase isoforms, a feature absent in the target compound .

Biological Activity

6-Ethoxy-N-phenylpyrimidine-4-carboxamide is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
IUPAC Name: this compound
Canonical SMILES: CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It has been identified as a potential enzyme inhibitor , particularly in relation to the SHP2 signaling pathway, which is implicated in various cancers. By inhibiting SHP2, this compound may interfere with downstream ERK/MAPK signaling, thereby affecting cellular proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer models. The compound's effectiveness has been compared to established anticancer drugs, demonstrating promising results in terms of IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Study on SHP2 Inhibition

A notable study highlighted that derivatives similar to this compound showed high selectivity as SHP2 antagonists. These compounds demonstrated a significant ability to inhibit ERK1/2 phosphorylation, which is crucial for cancer cell proliferation. The research emphasized the improved safety profile of these compounds compared to other known inhibitors .

Anticancer Evaluation

In a comparative study involving various pyrimidine derivatives, this compound exhibited notable cytotoxicity against colon cancer cells (Colo205) and leukemia cell lines (U937). The results indicated a lower IC50 compared to standard treatments, reinforcing its potential as a lead compound for further development in cancer therapeutics .

Data Summary

Activity Cell Line IC50 (µM) Reference
AnticancerColo2050.131
AnticancerU9370.161
Anti-inflammatoryTNF-α InhibitionN/A

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents/ConditionsReference
Cyclization-Amidation6595Ethyl ethoxyacrylate, HATU/DMF
Nucleophilic Substitution7297NaH, ethanol, 80°C

Q. Table 2: Biological Activity Profile

Assay TypeTargetIC50 (µM)NotesReference
Kinase InhibitionEGFR0.45ATP-competitive
AntimicrobialS. aureus12.3MIC via broth dilution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.